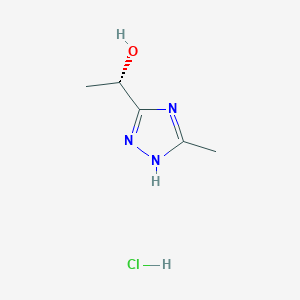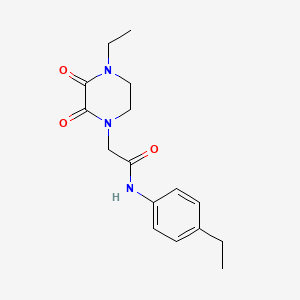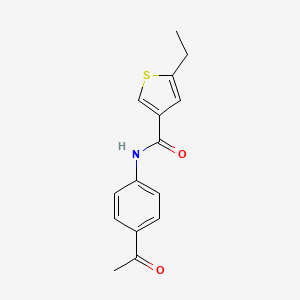
6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.2 . It is also known as MEK inhibitor AZD6244. It is a small molecule inhibitor that has gained significant attention in the field of medicine and research due to its potential therapeutic applications.
Molecular Structure Analysis
The InChI code for 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine is1S/C7H12N4O/c1-11(2)6-5(8)7(12-3)10-4-9-6/h4H,8H2,1-3H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches. Physical And Chemical Properties Analysis
6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine is a powder with a melting point of 69-70°C . It is stored at room temperature .Applications De Recherche Scientifique
Synthetic Chemistry and Material Science Applications Compounds related to 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine serve as key intermediates in the synthesis of complex heterocyclic structures, demonstrating their significance in synthetic chemistry. For example, a study describes a concise synthesis process for highly substituted 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine, showcasing the role of Schiff base-type intermediates derived from N4-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine. This process highlights the potential of these compounds in creating molecular and supramolecular structures with significant electronic polarization, which could have applications in material science and pharmacology (Cobo et al., 2018).
Antiviral Research In the realm of antiviral research, derivatives of 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine have been explored for their potential applications. A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues, has shown marked inhibitory activity against retrovirus replication in cell culture. These findings suggest that derivatives of 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine could be valuable in developing new antiviral agents, particularly against retroviruses like HIV (Hocková et al., 2003).
Antibacterial and Antifungal Agents Research into the antibacterial and antifungal properties of 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine derivatives has yielded promising results. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and shown to possess significant anti-inflammatory and analgesic activities. These compounds have high inhibitory activity on COX-2 selectivity and exhibit promising analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Electrochromic Devices In the field of electronics, derivatives of 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine are being explored for their application in electrochromic devices. A study focusing on the synthesis and properties of novel six-membered polyimides, including those derived from diamines incorporating 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine structures, highlights the impact of structural variation on optoelectronic characteristics and electrochromic performances. These findings underscore the potential of these compounds in developing advanced materials for electrochromic applications (Constantin et al., 2019).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-11(2)6-5(8)7(12-3)10-4-9-6/h4H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBQVGDVWUAKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2858711.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2858713.png)
![3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one](/img/structure/B2858714.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2858715.png)


![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B2858722.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2858724.png)
![(3-Trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-hydrazine](/img/structure/B2858725.png)


![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2858728.png)